Melperone hydrochloride
Melperone hydrochloride
Melperone is an atypical antipsychotic. It binds to α1- and α2-adrenergic and dopamine D2 receptors (Kds = 180, 150, and 180 nM, respectively), as well as the serotonin (5-HT) receptor subtype 5-HT2A (Kd = 102 nM). It is selective for these receptors over histamine H1, muscarinic, 5-HT1A, 5-HT1D, and 5-HT2C receptors (Kds = 580, >10,000, 2,200, 3,400, and 2,100 nM, respectively). Melperone (2 mg/kg per day) increases basal, but not amphetamine-induced, extracellular dopamine levels in the rat nucleus accumbens.
Melperone Hydrochloride is an atypical antipsychotic drug.
Melperone Hydrochloride is an atypical antipsychotic drug.
Brand Name:
Vulcanchem
CAS No.:
1622-79-3
VCID:
VC21214251
InChI:
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H
SMILES:
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl
Molecular Formula:
C16H23ClFNO
Molecular Weight:
299.81 g/mol
Melperone hydrochloride
CAS No.: 1622-79-3
Cat. No.: VC21214251
Molecular Formula: C16H23ClFNO
Molecular Weight: 299.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Melperone is an atypical antipsychotic. It binds to α1- and α2-adrenergic and dopamine D2 receptors (Kds = 180, 150, and 180 nM, respectively), as well as the serotonin (5-HT) receptor subtype 5-HT2A (Kd = 102 nM). It is selective for these receptors over histamine H1, muscarinic, 5-HT1A, 5-HT1D, and 5-HT2C receptors (Kds = 580, >10,000, 2,200, 3,400, and 2,100 nM, respectively). Melperone (2 mg/kg per day) increases basal, but not amphetamine-induced, extracellular dopamine levels in the rat nucleus accumbens. Melperone Hydrochloride is an atypical antipsychotic drug. |
|---|---|
| CAS No. | 1622-79-3 |
| Molecular Formula | C16H23ClFNO |
| Molecular Weight | 299.81 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H |
| Standard InChI Key | MQHYXXIJLKFQGY-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl |
| Canonical SMILES | CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl |
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